ML364 is a small molecule identified as a potent inhibitor of the deubiquitinase enzyme known as Ubiquitin-specific peptidase 2a. This compound has garnered attention in the field of cancer research due to its ability to modulate protein degradation pathways, particularly those involving the ErbB2 receptor, which is often overexpressed in certain breast cancers. ML364 has shown promise in enhancing the efficacy of other therapeutic agents, specifically heat shock protein 90 inhibitors, by promoting the degradation of ErbB2.
ML364 is classified as a Ubiquitin-specific protease inhibitor. It was originally characterized in studies aimed at understanding the role of deubiquitinases in cancer biology. The compound has been referenced in various scientific articles, including those published in the Journal of Biological Chemistry and Nature .
The synthesis of ML364 involves several key steps that focus on modifying its chemical structure to enhance its inhibitory activity against Ubiquitin-specific peptidase 2a. The compound's synthesis typically employs standard organic chemistry techniques, including:
The synthetic route may involve variations in functional groups to optimize binding affinity and selectivity towards Ubiquitin-specific peptidase 2a .
The molecular structure of ML364 can be described using its chemical formula and specific structural features. The compound includes a phenylthiazole group and an anthranilic acid moiety, which are critical for its biological activity.
Molecular docking studies have indicated strong binding interactions between ML364 and Ubiquitin-specific peptidase 2a, suggesting an effective inhibition mechanism .
The chemical reactions involving ML364 primarily pertain to its interaction with Ubiquitin-specific peptidase 2a. Upon binding to this enzyme, ML364 induces conformational changes that lead to:
These reactions are crucial for understanding how ML364 can sensitize cancer cells to other treatments .
The mechanism of action for ML364 involves several biochemical processes:
This multi-faceted mechanism underscores the potential therapeutic applications of ML364 in cancer treatment .
ML364 exhibits several notable physical and chemical properties that influence its biological activity:
Quantitative analyses often include assessments using high-performance liquid chromatography to determine purity and concentration levels .
ML364 has significant applications in scientific research:
Molecular Mechanism and Binding Characteristics:ML364 functions as a competitive, reversible inhibitor of USP2, binding directly to the catalytic domain with a dissociation constant (Kd) of 5.2 μM [1] [5]. Biochemical assays using Lys-48-linked di-ubiquitin substrates demonstrate potent inhibition (IC50 = 1.1 μM) without cross-reactivity against caspase-6, caspase-7, MMP1, MMP9, or USP15 [1]. However, it concurrently inhibits USP8 (IC50 = 0.95 μM), attributed to structural similarities in their catalytic pockets [1] [2]. This dual inhibition destabilizes oncoproteins (cyclin D1, Her2) and viral entry receptors (ACE2), creating broad therapeutic implications [1] [6].
Table 1: Structural Optimization of ML364-Derived Compounds
Compound | USP2 IC50 (μM) | USP8 IC50 (μM) | Key Structural Modifications | Cellular Activity |
---|---|---|---|---|
ML364 (Parent) | 1.1 | 0.95 | Sulfamidobenzamide core | Cyclin D1 degradation (EC50 = 0.97 μM in HCT116) [1] |
LLK203 | 0.28 | 0.11 | Biphenyl substituent; optimized thiazole | 4-fold ↑ USP2 inhibition; 9-fold ↑ USP8 inhibition [2] |
8v | 0.42 | ND* | Triazole-modified C-region | KD = 9.4 μM to USP2a; 3.5× cytotoxicity enhancement [3] |
*ND: Not Determined
Cellular Effects and Phenotypic Outcomes:
Structural Evolution and Pharmacophore Refinement:Rational optimization of ML364's three modular domains has yielded derivatives with enhanced potency:
Broad-Spectrum Antivirulence Activity:ML364 (64–256 μg/mL) disrupts quorum sensing (QS) in Gram-positive and Gram-negative pathogens by competitively inhibiting autoinducer-2 (AI-2) receptor binding [4]. Molecular docking reveals ML364 binds LuxP (AI-2 receptor in Vibrio campbellii) with higher affinity (ΔG = -9.2 kcal/mol) than native AI-2 (ΔG = -6.8 kcal/mol), suppressing virulence factor production:
Table 2: ML364-Mediated Biofilm Inhibition in Priority Pathogens
Pathogen | Biofilm Reduction (%) | ML364 Concentration | QS System Targeted |
---|---|---|---|
Pseudomonas aeruginosa (CRPA) | 74.3 ± 5.1 | 256 μg/mL | LasI/RhlI [4] |
Escherichia coli | 68.2 ± 4.7 | 256 μg/mL | AI-2/LsrB |
Klebsiella pneumoniae | 59.8 ± 6.3 | 256 μg/mL | AI-2/LsrB |
Staphylococcus aureus (MRSA) | 63.5 ± 5.9 | 64 μg/mL | Agr [4] |
In vivo efficacy is demonstrated in systemically infected mice, where ML364 (20 mg/kg) reduces splenic bacterial loads by 2.5-log and increases survival to 85% (vs. 20% in controls) [4]. This positions ML364 as a resistance-agnostic antivirulence agent against WHO critical-priority pathogens.
Oncogenic Pathway Synergies:
Therapeutic Scope Expansion:The compound's mechanistic versatility bridges oncology and infection management—particularly relevant in cancer patients facing AMR complications. USP2 inhibition concurrently addresses cyclin D1-driven proliferation and ACE2-mediated viral entry, providing a unified strategy for malignancies with viral co-morbidities [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: